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sodium;prop-2-ene-1-sulfonate

Cat. No.: B7805197
M. Wt: 144.13 g/mol
InChI Key: DIKJULDDNQFCJG-UHFFFAOYSA-M
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Description

Significance as an Ionic Monomer in Polyelectrolyte Systems

Sodium prop-2-ene-1-sulfonate, also known as sodium allylsulfonate (SAS), is a versatile ionic monomer of significant interest in the field of polymer science. chemicalbook.com Its chemical structure, featuring both a reactive double bond and a hydrophilic sulfonate group, allows it to be readily incorporated into polymer chains, thereby imparting unique properties to the resulting materials. chemicalbook.comchemicalbook.com As an ionic monomer, SAS belongs to the class of polyelectrolytes, which are polymers with repeating units that bear an electrolyte group. researchgate.netwikipedia.org These groups dissociate in polar solvents like water, rendering the polymer chain charged. researchgate.netwikipedia.org

The presence of the sulfonate group makes SAS and its copolymers highly water-soluble. chemicalbook.com When polymerized, the resulting polyelectrolytes exhibit properties characteristic of both polymers and electrolytes. wikipedia.org For instance, their solutions are often viscous, a typical trait of high molecular weight compounds, and are also electrically conductive due to the presence of mobile ions. wikipedia.org This dual nature is central to their functionality in a wide range of applications. The dissociation of the sodium sulfonate group in aqueous media leads to a "polyelectrolyte effect," where the mobile ions create an osmotic pressure difference between the polymer and the solvent, enhancing swelling behavior. researchgate.net

The incorporation of SAS into polymer structures can significantly modify their physical and chemical properties. For example, it is used as a third monomer in the production of acrylic fibers to improve dyeability, color fastness, and heat resistance. atamanchemicals.comatamanchemicals.com The ionic nature of the sulfonate groups provides sites for dye molecules to attach, leading to more vibrant and durable colors. chemicalbook.com Furthermore, SAS can be copolymerized with other monomers, such as acrylamide (B121943), to create hydrogels with tunable swelling and rheological properties. researchgate.net

Below is an interactive data table summarizing the key properties of Sodium prop-2-ene-1-sulfonate:

PropertyValueReference
Chemical Formula C3H5NaO3S chemicalbook.com
Molar Mass 144.12 g/mol chemicalbook.com
Appearance White crystalline powder chemicalbook.com
Solubility Soluble in water and alcohols chemicalbook.com
Key Functional Groups Allyl (C=C), Sulfonate (SO3-) chemicalbook.com

Overview of Research Trajectories in Advanced Polymeric Materials

The unique characteristics of sodium prop-2-ene-1-sulfonate have propelled its use in the development of advanced polymeric materials with a wide array of applications. acs.orgresearchgate.net Research in this area is dynamic, with several key trajectories focusing on harnessing the properties imparted by this ionic monomer.

One significant area of research involves the synthesis of superabsorbent polymers and hydrogels . By copolymerizing SAS with monomers like acrylamide and a cross-linker, researchers can create networks that can absorb and retain large amounts of water. researchgate.net These materials are being investigated for applications in agriculture as soil conditioners to combat drought and in hygiene products. researchgate.net The presence of the sulfonate groups enhances the swelling capacity of these hydrogels due to the polyelectrolyte effect. researchgate.net

Another major research focus is on the development of flocculants and dispersants for water treatment and industrial processes. chemicalbook.comatamanchemicals.com Copolymers of SAS can act as effective flocculating agents by neutralizing the charge of suspended particles, causing them to aggregate and settle. chemicalbook.com Conversely, they can also function as dispersants by adsorbing onto particles and creating electrostatic repulsion, preventing them from agglomerating. atamanchemicals.com For example, copolymers of maleic anhydride (B1165640) and SAS have been synthesized and studied for their performance as scale inhibitors for calcium carbonate, phosphate (B84403), and sulfate. sciengine.com

The use of SAS in creating polymeric surfactants and coatings is also a burgeoning field of study. chemicalbook.comchemicalbook.com By incorporating SAS into polymer backbones, materials with both hydrophobic and hydrophilic segments can be produced, which act as stabilizers in emulsions and dispersions. chemicalbook.com In the realm of coatings, SAS can be used to produce thermosetting acrylic resins and coating dispersants, enhancing water solubility. atamanchemicals.com

Furthermore, research is exploring the use of SAS in more specialized applications. These include its role as a brightener in nickel electroplating baths, where it improves metal distribution and ductility, and in the creation of ion-exchange membranes for various separation processes. atamanchemicals.comatamanchemicals.com Recent studies have also investigated the synthesis of copolymers of SAS for applications such as controlled-release systems for agrochemicals and as components in materials for electronics. atamanchemicals.comacs.orgbham.ac.uk

The table below provides a summary of research findings on copolymers containing Sodium prop-2-ene-1-sulfonate:

Copolymer SystemKey FindingsPotential ApplicationsReference
Acrylamide/Sodium Allylsulfonate Hydro-soluble copolymers synthesized via free-radical polymerization. SAS can influence gel content, swelling, and rheological properties.Hydrogels, Flocculants researchgate.net
Maleic Anhydride/Sodium Allylsulfonate Good copolymerization activity. The resulting copolymer shows effective scale inhibition for calcium carbonate, phosphate, and sulfate.Water Treatment, Scale Inhibitors sciengine.com
Starch-grafted-Acrylamide/Sodium Allylsulfonate Copolymers act as effective flocculants for clay suspensions.Water Treatment, Flocculants chemicalbook.com
Acrylamide-2-methyl-1-propane-sulfonic acid-co-acrylamide Gels Formation of polyelectrolyte gel-surfactant complexes with cetylpyridinium (B1207926) chloride is influenced by ionic strength.Surfactant Systems, Controlled Release researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NaO3S B7805197 sodium;prop-2-ene-1-sulfonate

Properties

IUPAC Name

sodium;prop-2-ene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKJULDDNQFCJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for Sodium Prop 2 Ene 1 Sulfonate

Traditional Reaction Pathways and Mechanistic Considerations

The primary traditional pathway for synthesizing sodium prop-2-ene-1-sulfonate involves the reaction of an allyl halide with a sulfite (B76179) salt. nih.govatamanchemicals.com The most common reactants are allyl chloride and sodium sulfite in an aqueous solution. nih.govgoogle.com This sulfonation reaction is a nucleophilic substitution where the sulfite ion displaces the chloride ion from the allyl chloride.

The reaction can be represented as: CH₂=CHCH₂Cl + Na₂SO₃ → CH₂=CHCH₂SO₃Na + NaCl

This process is typically conducted in an aqueous or aqueous-ethanolic solution. google.com Key parameters influencing the reaction include temperature, pH, and reactant concentration. For instance, a patented process specifies a reaction temperature of 33°-70° C for allyl chloride and maintaining a pH between 7 and 11, preferably 9-10, by adding sodium hydroxide (B78521). google.com The reaction is often carried out with vigorous agitation to ensure proper mixing of the reactants. google.com

However, traditional methods conducted in aqueous-ethanolic solutions at boiling temperatures (42°-44° C) have been associated with low yields due to significant side reactions like hydrolysis and solvolysis. google.com The fundamental challenge in this synthesis is the reaction between the water-soluble sodium sulfite and the water-insoluble allyl chloride.

Advanced Catalytic Approaches in Synthesis

To overcome the limitations of traditional methods, advanced catalytic approaches have been developed to enhance the reaction rate and efficiency by improving the interaction between the aqueous and organic phases.

Micellar catalysis has been shown to intensify the synthesis of sodium prop-2-ene-1-sulfonate. researchgate.net This technique involves the use of surfactants which form micelles, creating a microenvironment that facilitates the reaction between reactants from different phases. Methoxy polyethylene (B3416737) glycol methacrylates and water-soluble polymers derived from them have been identified as effective surfactants for this purpose. researchgate.net These compounds act as a locus for the reaction between allyl chloride and the aqueous sodium sulfite solution, thereby accelerating the synthesis. researchgate.net

Phase transfer catalysis (PTC) is another effective strategy to facilitate the reaction between immiscible reactants. In this method, a phase transfer catalyst transports a reactant from one phase to another where the reaction occurs. For the synthesis of sodium prop-2-ene-1-sulfonate from anhydrous sodium sulfite and allyl chloride, polyethylene glycol and polyethylene glycol monomethyl ether have been used as phase transfer agents. google.com This approach addresses the challenge of dissolving anhydrous sodium sulfite, which typically requires a large amount of water. google.com Another example involves the use of triethylbenzylammonium chloride as a phase transfer catalyst when reacting allyl chloride with a sodium metabisulfite (B1197395) solution. chemicalbook.com

The use of PTC significantly improves the sulfonation reaction, which can be difficult to achieve otherwise. google.com A patented process describes adding a 10-40% stoichiometric excess of allyl chloride to the aqueous sodium sulfite solution under vigorous mixing to facilitate the reaction. google.com

Catalyst TypeExample CatalystReactantsKey Advantages
MicellarMethoxy polyethylene glycol methacrylatesAllyl chloride, Sodium sulfiteIntensifies synthesis by creating reaction microenvironments. researchgate.net
Phase TransferPolyethylene glycol, Polyethylene glycol monomethyl etherAnhydrous sodium sulfite, Allyl chlorideFacilitates reaction between solid and liquid phases, reducing water usage. google.com
Phase TransferTriethylbenzylammonium chlorideAllyl chloride, Sodium metabisulfiteEnables efficient reaction between immiscible reactants. chemicalbook.com

Process Intensification and Purity Enhancement Strategies

Modern synthetic strategies focus on intensifying the process to increase throughput and on refining methods to achieve high product purity. A key innovation is the use of microchannel reactors. chemicalbook.com This technology involves pumping the reactant streams—such as a sodium metabisulfite mixture, sodium hydroxide solution, and allyl chloride—into the microchannel reactor simultaneously. chemicalbook.com This method offers precise control over reaction conditions like temperature and pressure, leading to high yields (e.g., 98.93% based on allyl chloride) and reducing the need for extensive downstream processing. chemicalbook.commanuallib.com

Refining the product to achieve high purity is crucial for its applications. A multi-step refining process has been developed which includes:

Two-step sulfonation reaction: Reacting sodium sulfite and allyl chloride to obtain the initial sulfonation solution. google.com

Byproduct removal: Dehydrating the solution and then using thermal filtration or centrifugation to remove the precipitated sodium chloride. google.com

Crystallization: Subjecting the concentrated solution to gradient cooling crystallization to obtain the crude product. google.com

Final purification: Washing and drying the crude product to yield refined sodium prop-2-ene-1-sulfonate with a purity exceeding 99.8%. google.com

Control of Side Reactions and Byproduct Management

Effective management of side reactions and byproducts is essential for an efficient and economical synthesis process. A primary side reaction is the potential polymerization of the allyl-containing reactant (allyl chloride) or the product itself. google.com To mitigate this, polymerization inhibitors such as hydroquinone (B1673460) or p-tert-butyl catechol are often added to the reaction mixture. google.comchemicalbook.com The addition of these inhibitors significantly improves the quality of the final product. google.com

The main byproduct of the reaction between allyl chloride and sodium sulfite is sodium chloride. google.comgoogle.com Efficient removal of sodium chloride is a key step in the purification process. google.com Furthermore, strategies have been developed for the recycling and purification of this byproduct, which can then meet the standards for industrial-grade sodium chloride. google.com Older methods using aqueous-ethanolic solutions were prone to hydrolysis and solvolysis, leading to lower yields, a problem that is largely overcome by modern catalytic and process intensification techniques. google.com

IssueControl StrategyExampleBenefit
PolymerizationAddition of polymerization inhibitorHydroquinone, p-tert-butyl catecholPrevents self-polymerization of reactants and products, improving product quality. google.comchemicalbook.com
Byproduct FormationSeparation and PurificationDehydration followed by thermal filtration or centrifugationRemoves sodium chloride to achieve high product purity. google.com
Byproduct WasteRecyclingCollection, purification, and reuse of sodium chlorideReduces waste and improves process economy. google.com
Hydrolysis/SolvolysisAdvanced Catalysis/Process ControlPhase Transfer Catalysis, Microchannel reactorsMinimizes undesirable side reactions, leading to higher yields. google.commanuallib.com

Polymerization Reaction Mechanisms and Kinetic Studies of Sodium Prop 2 Ene 1 Sulfonate

Free-Radical Homopolymerization Kinetics and Mechanisms

The free-radical homopolymerization of sodium prop-2-ene-1-sulfonate proceeds through the classical steps of initiation, propagation, and termination. However, the kinetics are profoundly affected by a competing reaction pathway known as degradative chain transfer, which is a hallmark of allyl monomer polymerization. researchgate.net This process typically results in low polymerization rates and the formation of oligomers or low-molecular-weight polymers. researchgate.net

The rate of polymerization (R_p) and the degree of polymerization are dependent on the concentrations of the initiator and the monomer, though the relationships can be atypical compared to vinyl monomers due to the prevalence of chain transfer.

The monomer concentration directly influences the propagation rate. A higher monomer concentration increases the probability of a propagating radical encountering and adding another monomer unit, thus increasing the polymerization rate. However, for allyl monomers, increasing the monomer concentration also increases the rate of degradative chain transfer, which can suppress the formation of high molecular weight polymer.

Table 1: Expected Influence of Initiator and Monomer Concentration on SAS Homopolymerization

Parameter ChangeEffect on Polymerization Rate (R_p)Effect on Molecular Weight (M_w)Primary Rationale
Increase Initiator Conc. [I] IncreaseDecreaseMore primary radicals are generated, leading to more initiated chains that terminate more quickly. nih.gov
Increase Monomer Conc. [M] IncreaseMinor Increase or PlateauRate of propagation increases, but the rate of degradative chain transfer to the monomer also increases, limiting molecular weight gain. researchgate.net

Chain transfer is a dominant and often rate-limiting phenomenon in the homopolymerization of sodium prop-2-ene-1-sulfonate. The process responsible is primarily degradative chain transfer . researchgate.net

In this mechanism, a propagating polymer radical (P•) abstracts a hydrogen atom from the methylene (B1212753) group adjacent to the double bond of an SAS monomer molecule. This terminates the growing polymer chain and creates a new, resonance-stabilized allyl radical. mdpi.com

P• + CH₂=CH-CH₂-SO₃⁻Na⁺ → PH + [CH₂=CH-CH•]⁻SO₃⁻Na⁺ (resonance stabilized)

This newly formed allyl radical is significantly less reactive than the propagating radical due to its resonance stabilization. mdpi.com Consequently, it is slow to re-initiate a new polymer chain by adding to another monomer molecule. This slow re-initiation effectively terminates the kinetic chain, leading to the characteristic low polymerization rates and low degrees of polymerization observed for allyl compounds. researchgate.nettandfonline.com This is a primary reason why high concentrations of initiator are often required for allyl polymerizations compared to vinyl polymerizations. researchgate.net

Influence of Reaction Environment on Polymerization Rate and Conversion

The environment in which the polymerization of sodium prop-2-ene-1-sulfonate is conducted plays a critical role in dictating the reaction rate, monomer conversion, and properties of the final polymer. Key factors include the solvent system, pH, and ionic strength of the reaction medium.

The choice of solvent can significantly alter polymerization kinetics, particularly for ionic monomers like SAS. flinders.edu.au As an ionic compound, SAS is readily soluble in polar solvents such as water, but has limited solubility in nonpolar organic solvents. google.com The polarity of the solvent can influence the reactivity of the monomer and the conformation of the growing polymer chain.

For polyelectrolytes such as poly(sodium prop-2-ene-1-sulfonate), both pH and ionic strength are crucial parameters.

pH Impacts: While the sulfonate group in SAS is derived from a strong acid and remains ionized over a wide pH range, the pH of the medium can still influence polymerization. The decomposition rate of certain initiators, such as persulfates, can be pH-dependent. More significantly, in acidic conditions, protonation of the functional groups of allyl monomers can alter their electronic structure and reactivity. tandfonline.com For some allyl monomers, conducting polymerization in the presence of acid has been shown to increase the polymerization rate by converting the unfavorable degradative chain transfer into a more effective chain transfer, where the resulting radical is more capable of re-initiation. tandfonline.com

Ionic Strength Impacts: The ionic strength of the aqueous medium has a profound effect on the polymerization of ionic monomers. In a solution of low ionic strength (e.g., deionized water), strong electrostatic repulsion exists between the negatively charged sulfonate group on the SAS monomer and the similarly charged propagating polymer chain end. This repulsion can hinder the approach of the monomer to the active site, thereby reducing the rate of propagation. By adding a neutral salt (e.g., sodium chloride), the ionic strength of the solution is increased. The added ions create an electrical double layer that shields the electrostatic repulsion between the monomer and the growing chain. This reduction in repulsive forces facilitates monomer addition and can lead to a significant increase in the polymerization rate and the final molecular weight.

Molecular Weight Control in Polymerization Systems

Controlling the molecular weight during the homopolymerization of sodium prop-2-ene-1-sulfonate is exceptionally challenging. The intrinsic tendency of the monomer to undergo degradative chain transfer is the primary obstacle to achieving high molecular weight polymers. researchgate.net Consequently, conventional free-radical polymerization of SAS typically yields oligomers with a low degree of polymerization.

The factors that influence molecular weight are intrinsically linked to the kinetic parameters discussed previously:

Initiator Concentration: As a general rule, increasing the initiator concentration leads to a decrease in the average molecular weight because a larger number of polymer chains are initiated. nih.gov

Monomer Concentration: While a higher monomer concentration can favor propagation over termination in typical vinyl polymerizations, its effect is muted in allyl systems due to the parallel increase in the rate of degradative chain transfer. researchgate.net

Temperature: Higher temperatures increase the rates of both initiation and chain transfer, often resulting in lower molecular weight polymers.

Due to these limitations, strategies for producing high molecular weight homopolymers of SAS are not straightforward. Instead, much of the research has focused on embracing the chain transfer characteristics. For instance, telomerization is a technique used to produce well-defined, low-molecular-weight polymers (telomers). In this process, a chain transfer agent (telogen) is intentionally added in significant quantities to control the chain length. Studies on the telomerization of related allyl sulfonates have been conducted to understand the resulting structures. ugent.be Given that SAS itself is a potent chain transfer agent, its homopolymerization can be viewed as a self-regulating system that naturally produces low molecular weight products. atamankimya.com Achieving higher molecular weights often requires copolymerization with more reactive vinyl monomers that are less susceptible to chain transfer reactions.

Copolymerization Behavior and Reactivity Ratio Investigations of Sodium Prop 2 Ene 1 Sulfonate

Binary and Multi-Component Copolymerization Systems

The incorporation of sodium;prop-2-ene-1-sulfonate into polymer chains has been investigated with a range of comonomers, leading to the development of copolymers with tailored properties for specific applications.

The copolymerization of acrylonitrile (B1666552) (AN) with sodium allylsulfonate (SAS) is of particular industrial importance, especially in the production of dyeable acrylic fibers. researchgate.net The introduction of the sulfonate groups from SAS provides sites for dye uptake, enhancing the coloration properties of the resulting fibers.

A study investigating the copolymerization of AN and SAS in various solvents at 45°C revealed the influence of the reaction medium on the monomer reactivity ratios. researchgate.net In dimethyl sulfoxide (B87167) (DMSO) at a neutral pH, the reactivity ratios were determined to be r₁ (AN) = 1.00 ± 0.01 and r₂ (SAS) = 0.38 ± 0.02. The introduction of water to the DMSO system (6% H₂O) altered these values to r₁ = 1.25 ± 0.01 and r₂ = 0.28 ± 0.02. Further changes were observed when the copolymerization was conducted in DMSO at a more acidic pH of 1.5. researchgate.net These findings highlight the sensitivity of this copolymerization system to the polarity and pH of the solvent.

Table 1: Monomer Reactivity Ratios for the Copolymerization of Acrylonitrile (M₁) and Sodium Allylsulfonate (M₂) at 45°C in Various Solvents

Solvent System r₁ (AN) r₂ (SAS)
DMSO (pH 7) 1.00 ± 0.01 0.38 ± 0.02
Aqueous DMSO (6% H₂O) 1.25 ± 0.01 0.28 ± 0.02

Water-soluble copolymers of acrylamide (B121943) and sodium allylsulfonate have been synthesized and evaluated for applications such as flocculants. In an aqueous solution using ammonium (B1175870) persulfate as an initiator, the monomer reactivity ratios for the copolymerization of acrylamide (M₁) and sodium allylsulfonate (M₂) at 30.0°C were calculated using the Kelen-Tudos and Fineman-Ross methods. The reported values were r₁ = 2.67 and r₂ = 0.31. acs.org

These reactivity ratios indicate that the acrylamide radical prefers to add another acrylamide monomer over a sodium allylsulfonate monomer, while the sodium allylsulfonate radical also shows a preference for adding an acrylamide monomer. This leads to a copolymer that is richer in acrylamide units and has a more random distribution of the sodium allylsulfonate units.

Table 2: Monomer Reactivity Ratios for the Copolymerization of Acrylamide (M₁) and Sodium Allylsulfonate (M₂) at 30.0°C

Method r₁ (Acrylamide) r₂ (Sodium Allylsulfonate)
Kelen-Tudos / Fineman-Ross 2.67 0.31

The copolymerization of maleic anhydride (B1165640) (MA) and sodium allylsulfonate (SAS) has been investigated for applications such as scale inhibitors in water treatment. Research into the polymerization process has shown that the copolymerization activity of MA and SAS is generally good. stanford.edutulane.edu Key factors influencing the reaction include the degree of neutralization and the initiator dosage.

Studies have indicated that when the degree of neutralization of maleic anhydride does not exceed 100%, maleic acid primarily exists as monosodium maleate, which exhibits good polymerization activity and can indirectly promote the polymerization of MA monomers. stanford.edutulane.edu However, at a 200% neutralization degree, maleic acid is predominantly converted to disodium (B8443419) maleate, which has a comparatively poor polymerization activity and can hinder the polymerization process. stanford.edutulane.edu While specific reactivity ratios for this system are not widely reported, maleic anhydride is known to have a strong tendency to form alternating copolymers with electron-donating monomers, with reactivity ratios often approaching zero.

Graft copolymerization of sodium allylsulfonate onto starch has been explored to create new biomaterials with enhanced properties. The incorporation of poly(sodium allylsulfonate) branches onto starch chains has been shown to improve sizing properties, including viscosity stability, adhesion, and film properties. researchgate.net The successful synthesis of these graft copolymers has been confirmed through various analytical techniques. researchgate.net

The grafting process typically involves the generation of free radicals on the starch backbone, which then initiate the polymerization of the sodium allylsulfonate monomer. The extent of grafting and the properties of the resulting copolymer can be influenced by reaction conditions such as initiator concentration, monomer concentration, and temperature. While traditional monomer reactivity ratios are not typically calculated for such graft copolymerization systems, the research demonstrates the feasibility of modifying starch with sodium allylsulfonate to create functional biopolymers.

Sodium allylsulfonate has been copolymerized with a variety of other functional monomers to produce polymers with specific characteristics. For instance, a phosphorus-free, environmentally friendly terpolymer scale inhibitor has been synthesized through the free-radical polymerization of hydroxyethyl (B10761427) methacrylate (B99206), acrylic acid, and sodium allylsulfonate.

In the case of copolymerization with N,N-dimethylacrylamide (DMA) , a study determined the reactivity ratios for the radical copolymerization of 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate (B77674) (FOSA) and 2-(N-ethylperfluorooctanesulfonamido)ethyl methacrylate (FOSM) with DMA. acs.org While this study did not directly involve sodium allylsulfonate, it provides a reference for the reactivity of DMA in copolymerizations.

The copolymerization of ethyl acrylate with sodium allylsulfonate has also been investigated in the context of creating starch-graft copolymers with amphiphilic branches for use as sizing agents. researchgate.net

Determination and Interpretation of Monomer Reactivity Ratios and Q-e Scheme Parameters

The monomer reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization as they describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture. stanford.edu An r value greater than 1 indicates that the radical prefers to add its own monomer (homopolymerization), while an r value less than 1 suggests a preference for adding the other monomer (copolymerization). When both r₁ and r₂ are close to zero, there is a strong tendency for alternation.

The Alfrey-Price Q-e scheme is an empirical method used to predict monomer reactivity ratios. stanford.edu In this scheme, 'Q' represents the reactivity of a monomer due to resonance stabilization, and 'e' represents the polarity of the vinyl group.

For the acrylonitrile (M₁) and sodium allylsulfonate (M₂) system, the calculated Q and e values for SAS (M₂) varied with the solvent system. researchgate.net In DMSO at pH 7, the Q and e values for SAS were 0.19 and 0.22, respectively. In aqueous DMSO, these values were 0.14 and 0.18, and in DMSO at pH 1.5, they were 0.18 and 0.70. researchgate.net These variations indicate that the electronic environment of the sodium allylsulfonate monomer is influenced by the solvent, which in turn affects its reactivity in copolymerization.

Table 3: Alfrey-Price Q-e Parameters for Sodium Allylsulfonate (SAS) in Copolymerization with Acrylonitrile at 45°C

Solvent System Q (SAS) e (SAS)
DMSO (pH 7) 0.19 0.22
Aqueous DMSO (6% H₂O) 0.14 0.18
DMSO (pH 1.5) 0.18 0.70

The interpretation of the reactivity ratios found in the various systems provides insight into the resulting copolymer structure. For the acrylamide (M₁) and sodium allylsulfonate (M₂) system, with r₁ = 2.67 and r₂ = 0.31, the product r₁r₂ is 0.8277, which is close to 1, suggesting a tendency towards random copolymer formation, albeit with a higher incorporation of acrylamide units.

Impact of Reaction Conditions on Copolymer Composition and Architecture

The final composition and architecture of copolymers containing this compound are highly dependent on the specific conditions under which the polymerization reaction is conducted. Factors such as the degree of neutralization of acidic monomers, the choice and amount of initiator, and the use of cross-linking agents play a critical role in determining the polymer's final properties and structure.

The degree of neutralization, particularly in copolymers containing acidic functional groups alongside sulfonated monomers, significantly influences the material's morphology and physical properties. Neutralization introduces ionic interactions that can lead to the formation of ionic crosslinks and aggregates, thereby altering the copolymer's architecture.

Research on ionomers, such as sulfonated and maleated styrene-ethylene/butylene-styrene block copolymers, demonstrates that increasing the degree of neutralization leads to distinct changes in the material's structure and behavior. researchgate.net As neutralization increases, the melt viscosity, tensile strength, hardness, and thermal stability of the ionomers also increase. researchgate.net This is attributed to the formation of robust ionic networks. Conversely, properties like elongation at break tend to decrease. researchgate.net

The impact on the copolymer architecture is also observable at the micro-level. For instance, in poly(styrene-ran-methacrylic acid) copolymers, the surface morphology changes dramatically with the degree of sodium neutralization. nih.gov At low neutralization levels, the structure may consist of a continuous matrix with circular pores. nih.gov As neutralization progresses, these pores can become non-circular, and at full neutralization, the morphology can transform into highly porous layered films, indicating micro-phase separation between the solvent and aggregated copolymer networks. nih.gov Transmission electron microscopy has revealed that neutralization can change the domain shape within block copolymers from cylindrical to spherical. researchgate.net

Table 1: Impact of Neutralization Degree on Copolymer Properties

Property Effect of Increasing Neutralization Degree Reference
Melt Viscosity Increases researchgate.net
Tensile Strength Increases researchgate.net
Hardness Increases researchgate.net
Thermal Stability Increases researchgate.net
Elongation at Break Decreases researchgate.net
Surface Morphology Changes from porous matrix to porous layered films nih.gov
Domain Shape Can change from cylindrical to spherical researchgate.net

The concentration of the initiator has a significant impact on the polymer chain length and molecular weight. If the initiator dosage is too low, it may not generate enough free radicals to effectively react with the monomers, potentially leading to longer molecular chains and excessively high molecular weight. nih.gov Conversely, an excessively high initiator concentration can also be detrimental. nih.gov The choice of initiator, such as potassium persulfate (KPS) or hydrogen peroxide, influences not only the rate of polymerization but also the properties of the final polymer. nih.govresearchgate.net

Studies have shown a direct correlation between initiator concentration and the final properties of the copolymer. For example, in the graft copolymerization of sodium lignosulfonates with acrylic monomers, the viscosity of the final product increased as the concentration of the hydrogen peroxide initiator was raised from 2.0% to 3.5%. researchgate.net However, different systems may respond differently. In the synthesis of a ternary hydrophilic copolymer scale inhibitor, an optimal initiator dosage was found to be crucial for performance; too little initiator resulted in insufficient radical generation, while too much could limit the desired addition reactions. nih.gov

Table 2: Effect of Initiator Concentration on Copolymer Properties

Initiator Copolymer System Effect of Increasing Concentration Reference
Hydrogen Peroxide Sodium Lignosulfonate-g-acrylics Increased solution viscosity researchgate.net
Potassium Persulfate Poly(Acrylamide-co-AMPSA) Influences particle size and polydispersity nih.gov

The type of initiator (e.g., persulfates) is also crucial. In the synthesis of sodium carboxymethyl cellulose (B213188) graft copolymers, persulfates like ammonium persulfate (APS) and potassium persulfate (KPS) are commonly used to initiate the free-radical polymerization process. ijacskros.com

Cross-linking agents are used to create a three-dimensional network structure within the copolymer, transforming it into a hydrogel or a more rigid material. The type of cross-linking agent and the method of cross-linking have a profound impact on the copolymer's architecture and its physicochemical properties, such as swelling ability and degradation. mdpi.com

Cross-linking can be achieved through chemical methods, using agents like poly(ethylene glycol) diacrylate (PEGDA), or through ionic methods, for instance, by using a calcium chloride solution with polymers like sodium alginate. mdpi.com The chosen method significantly influences the material's behavior. For example, hydrogels prepared via ionic cross-linking may exhibit a higher degree of swelling and faster degradation in simulated body fluids compared to those prepared with chemical cross-linking agents. mdpi.com

The cross-linking mechanism is fundamental to the final architecture. Chemical cross-linkers like methylene-bis-acrylamide create covalent bonds between polymer chains. researchgate.net Ionic cross-linking, on the other hand, relies on electrostatic interactions, such as those between divalent cations (e.g., Ca²⁺) and anionic groups on the polymer chains. mdpi.com This difference in bonding directly affects the network's stability and its response to environmental conditions. mdpi.com

Graft Copolymerization Techniques and Architectures

Graft copolymerization is a versatile technique used to modify the properties of a backbone polymer by attaching side chains of a different monomer, such as this compound. This creates a branched architecture where the properties of both the backbone and the grafted chains can be combined.

Several techniques are employed for graft copolymerization. One common method is free-radical polymerization, where initiators are used to create active sites on the polymer backbone, from which the new monomer chains can grow. ijacskros.com For example, sodium carboxymethyl cellulose has been graft copolymerized with sulfonic acid-functionalized monomers using persulfate initiators in an aqueous medium. ijacskros.com this compound itself has been used to reduce homopolymerization during the graft copolymerization of methyl methacrylate onto jute fibers. atamanchemicals.com

Another powerful technique is the "grafting from" method. This involves activating the surface of a substrate polymer to generate reactive species that can initiate polymerization of the monomer. For instance, poly(ethylene terephthalate) films have been functionalized by first activating the surface via ozonation to create peroxide and hydroperoxide species, followed by the radical polymerization of a sulfonate-containing monomer initiated by the thermal decomposition of these hydroperoxides. nih.gov

Post-irradiation grafting is also utilized. In this technique, a polymer like polyethylene (B3416737) is pre-exposed to gamma radiation to create radicals on its chains. nih.gov These irradiated films are then submerged in a solution containing the monomer (e.g., sodium styrene (B11656) sulfonate), often in the presence of another monomer like acrylic acid, leading to the growth of grafted chains. nih.gov

The resulting graft copolymer architecture combines the properties of the original materials. For instance, grafting sodium styrene sulfonate onto polyethylene introduces sulfonate groups, which can significantly alter the surface properties and functionality of the polyethylene film. nih.gov

Macromolecular Design and Structural Characterization of Sodium Prop 2 Ene 1 Sulfonate Copolymers

Engineering of Polymer Networks and Architectures

The incorporation of sodium;prop-2-ene-1-sulfonate into polymer networks allows for the creation of materials with tunable properties. The engineering of these networks, whether as macroscopic hydrogels or microscopic microgels, is a field of active research.

Hydrogel Network Structure Elucidation (e.g., Rubber Elasticity Theory)

The network structure of hydrogels synthesized with this compound can be analyzed using theoretical frameworks such as the rubber elasticity theory. researchgate.nethydrogeldesign.org This theory provides a connection between the macroscopic mechanical properties of the hydrogel, like its shear modulus, and its microscopic structural features. hydrogeldesign.org Key parameters in this theory include the junction functionality (the number of chains meeting at a crosslink point), the degree of polymerization between junctions, and the polymer volume fraction in the swollen state. hydrogeldesign.org

In studies of hydrogels composed of acrylamide (B121943) and sodium allylsulfonate, the rubber elasticity theory has been employed to understand the network structure. researchgate.net The theory helps to explain how factors such as the concentration of the cross-linking agent, for instance, 1,6-hexanediol (B165255) diacrylate, and the molar fraction of the ionic comonomer (sodium allylsulfonate) influence the properties of the resulting microgels. researchgate.net It was observed that contrary to initial predictions, the inclusion of the sodium allylsulfonate monomer led to a significant reduction in gel content, swelling, and viscosity of the polyacrylamide microgels. researchgate.net

The following table outlines the key parameters of the Rubber Elasticity Theory and their significance in characterizing hydrogel networks.

ParameterSymbolDescriptionSignificance in Hydrogel Characterization
Shear ModulusGRepresents the material's stiffness under deformation.A direct measure of the mechanical strength of the hydrogel network.
TemperatureTThe absolute temperature of the system during deformation.Affects the entropic elasticity of the polymer chains.
Junction FunctionalityfThe number of polymer chains connected at a single crosslink point.Influences the connectivity and regularity of the network structure. hydrogeldesign.org
Degree of Polymerization between JunctionsNjThe average number of monomer units in a polymer chain segment between two crosslinks.Determines the mesh size and swelling capacity of the hydrogel.
Swollen Polymer Volume FractionφsThe volume fraction of the polymer in the hydrogel when it is swollen to its equilibrium state in a solvent.Reflects the hydrogel's ability to absorb and retain solvent.

Microgel Formation and Morphology Control

Microgels containing this compound can be synthesized through methods like precipitation polymerization. researchgate.net In this process, hydro-soluble copolymers of acrylamide and sodium allylsulfonate are formed using a thermal initiator in a solvent such as ethanol. researchgate.net The morphology of the resulting microparticles can be controlled by the reaction conditions. For example, in precipitation polymerization, the use of a thermodynamically good co-solvent can lead to the formation of monodisperse, smooth microspheres, while poorer co-solvents may result in segmented, irregular particles. researchgate.net

The size of the microgels can also be controlled by adjusting the solvent composition. researchgate.net For instance, in the precipitation polymerization of acrylamide with a macromonomer stabilizer, carrying out the process in different alcohols or mixtures of alcohols can control the microgel size within the range of 0.06 to 1.0 μm. researchgate.net Ionic stimuli can also be used to control the morphology of ionic microgels after synthesis, allowing for the separate targeting of the swelling of the hydrogel core and the corona of dangling polymer ends. researchgate.net

Polyelectrolyte Chain Conformation and Solution Behavior

Copolymers containing this compound are polyelectrolytes, and their chain conformation in solution is governed by a balance of forces, including electrostatic repulsion between the charged sulfonate groups, hydrophobic interactions, and the ionic strength of the solution. academie-sciences.frsemanticscholar.org In aqueous solutions without added salt, the electrostatic repulsion between the charged groups along the polymer chain leads to a more expanded or even rod-like conformation compared to a neutral polymer coil. academie-sciences.frnih.gov

The addition of salt screens the electrostatic repulsions, causing the polyelectrolyte chain to adopt a more coiled conformation. researchgate.net The extent of this conformational change depends on the salt concentration. researchgate.net The behavior of these polyelectrolyte chains can be complex, with the possibility of forming "pearl-necklace" conformations in the case of hydrophobic polyelectrolytes in poor solvents, where collapsed globules are connected by stretched strings of polymer. semanticscholar.org

The following table summarizes the influence of solution conditions on the chain conformation of this compound copolymers.

Solution ConditionEffect on Chain ConformationRationale
Low Ionic Strength (No added salt)Extended, rod-like conformationStrong electrostatic repulsion between the negatively charged sulfonate groups along the polymer backbone. nih.gov
High Ionic Strength (Added salt)More compact, coiled conformationScreening of the electrostatic repulsions by the salt ions, allowing the polymer chain to relax into a more random coil state. researchgate.net
Poor Solvent Conditions (for hydrophobic backbones)"Pearl-necklace" conformationCompetition between electrostatic repulsion and hydrophobic collapse can lead to the formation of collapsed globules connected by extended chain segments. semanticscholar.org

Development of Branched and Grafted Polymer Structures

The reactivity of the allyl group in this compound allows for its incorporation into more complex polymer architectures, such as branched and grafted structures. nih.gov Graft polymerization is a common technique to create such structures. This can be achieved by initiating polymerization of a monomer from active sites created on a pre-existing polymer backbone. nih.govnih.gov

For example, sodium styrene (B11656) sulfonate, a similar sulfonated monomer, has been successfully grafted onto poly(ε-caprolactone) and poly(ethylene terephthalate) surfaces. nih.govnih.gov This is often done to modify the surface properties of the material, such as improving bioactivity by introducing negative charges from the sulfonate groups. nih.gov The grafting process can be initiated by methods like ozonation to create peroxide and hydroperoxide reactive species on the polymer surface, which then initiate the radical polymerization of the sulfonated monomer. nih.govnih.gov The degree of grafting can be controlled by varying parameters such as ozonation time, monomer concentration, and polymerization temperature. nih.gov

While direct examples of complex branched structures solely from this compound are less common in the provided literature, its use as a comonomer in graft copolymerization with monomers like acrylic acid and acrylamide onto substrates like sodium lignosulfonates has been investigated. researchgate.net

Advanced Material Applications and Functional Polymer Systems Incorporating Sodium Prop 2 Ene 1 Sulfonate

Polyelectrolyte Systems and Their Performance Characteristics

Polyelectrolytes containing sodium;prop-2-ene-1-sulfonate are characterized by the presence of ionizable sulfonate groups along the polymer backbone. These groups can dissociate in a solvent, leaving a negatively charged polymer chain and releasing counterions (Na+) into the solution. This property is central to their performance in various applications. As a comonomer, this compound is utilized to create high molecular weight, water-soluble polymers.

The swelling of hydrogels and other polymer networks containing this compound is significantly influenced by osmotic pressure. When the polymer is placed in an aqueous solution, the concentration of mobile ions inside the polymer network is typically higher than in the external solution. This concentration gradient generates an osmotic pressure that drives water into the network, causing it to swell. nih.govaip.org The equilibrium swelling state is achieved when the osmotic pressure is balanced by the elastic restoring force of the cross-linked polymer chains. nih.govmdpi.com

The swelling behavior of these polyelectrolyte gels is responsive to external stimuli such as pH and ionic strength. nih.govresearchgate.netmdpi.com In solutions with high ionic strength (high salt concentration), the difference in ion concentration between the inside of the gel and the external solution is reduced. This diminishes the osmotic pressure and leads to a decrease in the swelling of the hydrogel. aip.orgresearchgate.net The type of counterion also affects the swelling ratio, with different cations influencing the degree of swelling. researchgate.net

External ConditionEffect on Polyelectrolyte GelUnderlying Principle
Low Ionic Strength SolutionHigh Degree of SwellingLarge osmotic pressure due to significant ion concentration gradient.
High Ionic Strength SolutionLow Degree of SwellingReduced osmotic pressure due to smaller ion concentration gradient. aip.orgresearchgate.net
Changes in pHVariable SwellingProtonation/deprotonation of sulfonate groups affecting charge density and osmotic pressure. researchgate.net

The sulfonate groups (-SO3-) on the polymer chains derived from this compound are strongly acidic, meaning they readily dissociate in aqueous solutions across a wide pH range. nih.gov This dissociation releases sodium ions (Na+) as mobile counterions, leaving the polymer backbone with a fixed negative charge. mdpi.commdpi.com The generation of these mobile ions is fundamental to the electrolytic properties of these polymers.

Hydrogel Development for Specific Applications

The unique properties of this compound make it a valuable monomer for the development of specialized hydrogels. These three-dimensional, cross-linked polymer networks can absorb and retain large amounts of water or biological fluids. nih.gov The incorporation of sulfonate groups allows for the tuning of swelling capacity and mechanical properties of the hydrogels. nih.gov

Molecularly imprinted polymers (MIPs) are polymers that are synthesized in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. This process creates a "molecular memory" in the polymer, allowing it to selectively rebind the template molecule. mdpi.com

Hydrogels are a desirable material for creating MIPs due to their milder synthesis conditions. mdpi.com The incorporation of functional monomers like this compound can play a role in the recognition process. The ionic sulfonate groups can provide electrostatic interaction sites for binding target molecules, particularly those with cationic features. The composition of the polymer network, including the relative number of ionizable and hydrophobic groups, is a key factor in determining the extent of protein adsorption in these systems.

Polysaccharides are naturally derived polymers that are widely used in the development of hydrogels due to their biocompatibility and biodegradability. mdpi.comnih.gov Composite hydrogels can be formed by combining polysaccharides with synthetic polymers to enhance their properties. mdpi.com The inclusion of monomers like this compound can introduce charged functional groups into the hydrogel network. nih.gov

These sulfonate groups can improve the hydrogel's performance in applications such as the removal of pollutants from wastewater by providing binding sites for cationic pollutants. nih.gov The wealth of functional groups, including hydroxyl, carboxyl, and sulfonate groups, promotes high sorption performance. nih.gov

Hydrogel TypeRole of this compoundKey Application Area
Molecularly Imprinted HydrogelsProvides ionic interaction sites for template recognition. Biosensing, Drug Delivery.
Polysaccharide-Based Composite HydrogelsEnhances sorption capacity for cationic pollutants. nih.govWastewater Treatment. nih.gov

Polymer Electrolytes for Electrochemical Devices

Solid polymer electrolytes (SPEs) are a critical component in the development of safer and more reliable electrochemical devices, such as batteries and fuel cells. nih.gov These materials consist of a polymer matrix that can solvate and transport ions. The ideal SPE should possess good ionic conductivity at ambient temperatures, a wide electrochemical stability window, and be mechanically stable. nih.gov

The incorporation of this compound into a polymer backbone can create a single-ion conducting polymer electrolyte. In these systems, the anion (sulfonate) is covalently attached to the polymer chain, allowing only the cation (Na+) to be mobile. acs.org This can lead to a high sodium-ion transference number, which is beneficial for the performance of sodium-ion batteries. acs.org

Lithium-Ion Battery Electrolyte Components

The incorporation of sulfur-containing additives is a key strategy for enhancing the performance and stability of lithium-ion batteries (LIBs), primarily through the formation of a robust solid electrolyte interphase (SEI) on the anode surface. While direct research on sodium prop-2-ene-1-sulfonate as an additive is emerging, its role can be understood by examining similar molecules like prop-1-ene-1,3-sultone (PES). PES is known to decompose on the anode surface during the initial charging cycles, forming a stable SEI layer rich in lithium sulfite (B76179) (Li2SO3) researchgate.net. This layer is effective at preventing further electrolyte decomposition while allowing for the efficient transport of lithium ions researchgate.net. The sulfonate functional group in sodium prop-2-ene-1-sulfonate is expected to participate in similar SEI-forming reactions, contributing to enhanced battery longevity.

Furthermore, sodium prop-2-ene-1-sulfonate serves as a functional monomer for the synthesis of advanced polymer electrolytes. By polymerizing or copolymerizing this monomer, single-ion conducting polymer electrolytes (SIPEs) can be created . In SIPEs, the anion (sulfonate) is covalently bonded to the polymer backbone, leaving the lithium cation as the primary mobile charge carrier. This design maximizes the lithium-ion transference number, which is a measure of the fraction of total current carried by Li+ ions. A high transference number, approaching unity, mitigates the formation of salt concentration gradients within the electrolyte during battery operation, thereby reducing concentration polarization and enabling higher power capabilities and more uniform lithium deposition . The integration of LiPF6 salt into even sodium-ion battery electrolytes has been shown to strengthen the SEI, indicating the cross-compatibility of certain interfacial stabilization strategies nih.gov.

Additive TypeProposed FunctionKey SEI ComponentReference
Prop-1-ene-1,3-sultone (PES)SEI FormationLithium Sulfite (Li2SO3) researchgate.net
Polymerized SulfonatesSingle-Ion ConductionCovalently-bound anion

Sodium-Ion Battery Electrolyte Components

In the field of sodium-ion batteries (SIBs), which are a cost-effective alternative to LIBs, electrolyte additives are crucial for achieving long-term cycling stability mdpi.commdpi.comsodiumbatteryhub.com. Sodium prop-2-ene-1-sulfonate and related sulfur-containing compounds are promising additives for this purpose. Additives such as 1,3-propane sultone (PS) and ethylene (B1197577) sulfate (DTD) have demonstrated the ability to significantly improve the capacity retention of SIB full cells sciepublish.comsciepublish.comresearchgate.net. For example, in a Na(Ni0.4Mn0.4Cu0.1Ti0.1)O2/hard carbon full cell, the addition of 2 wt% PS increased the capacity retention from 58.7% to 82.0% sciepublish.comresearchgate.net. These additives function by reductive decomposition on the hard carbon anode to form a stable, sulfur-containing SEI. This protective layer suppresses the continuous decomposition of the bulk electrolyte, a common failure mechanism in SIBs sciepublish.comsciepublish.com.

The development of safer, non-flammable electrolytes is a major research focus for SIBs mdpi.com. Sodium prop-2-ene-1-sulfonate is a valuable monomer for creating solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) mdpi.com. These polymer-based systems offer improved safety by eliminating volatile and flammable organic solvents mdpi.com. When sodium prop-2-ene-1-sulfonate is incorporated into a polymer structure, it creates a single-ion conductor where the sodium ion is the mobile species acs.org. This architecture is advantageous for achieving high ionic conductivity and stable electrochemical performance. Research into gel electrolytes combining sodium-functionalized polymer nanoparticles with plasticizers like sulfolane or ionic liquids has shown promising ionic conductivities, reaching values around 1.1 × 10⁻⁴ S cm⁻¹ at 50 °C .

Electrolyte SystemAdditive/ComponentKey ImprovementPerformance Metric
Liquid Electrolyte1,3-propane sultone (PS)Enhanced Cycle StabilityCapacity retention increased from 58.7% to 82.0% sciepublish.comresearchgate.net
Gel Polymer ElectrolyteSulfonamide Nanoparticles + SulfolaneIonic Conductivity1.1 × 10⁻⁴ S cm⁻¹ at 50 °C
Gel Polymer ElectrolyteSulfonamide Nanoparticles + Ionic LiquidIonic Conductivity4.7 × 10⁻⁴ S cm⁻¹ at 50 °C

Rheology Modification in Aqueous Polymer Solutions

Sodium prop-2-ene-1-sulfonate is an ionic monomer that, when incorporated into a polymer chain, can dramatically alter the rheological properties of aqueous solutions. As a co-monomer, often with non-ionic monomers like acrylamide (B121943), it is used to synthesize high-molecular-weight, water-soluble polymers ciac.jl.cn. The presence of the negatively charged sulfonate group along the polymer backbone imparts a polyelectrolytic character to the macromolecule.

In aqueous solution, particularly in low-salt environments, electrostatic repulsion between the ionized sulfonate groups forces the polymer chain to adopt a more rigid and extended conformation. This increase in the hydrodynamic volume of the polymer coil leads to a significant rise in the solution's viscosity. This phenomenon, known as the polyelectrolyte effect, is fundamental to the function of these polymers as rheology modifiers or thickeners in various applications, such as in water-based drilling muds and paints . The degree of viscosity enhancement can be controlled by adjusting the molar ratio of the ionic monomer in the copolymer and the ionic strength of the solution.

Surface Science and Adhesion Enhancement through Copolymers

Copolymers containing sodium prop-2-ene-1-sulfonate are effective in enhancing adhesion to various substrates, particularly those with polar surfaces. The strong ionic and polar nature of the sulfonate group facilitates powerful intermolecular interactions, such as ion-dipole forces and hydrogen bonding, with surfaces like glass, paper, and textile fibers researchgate.netspringerprofessional.de. This principle is utilized in the formulation of adhesives. For instance, studies on copolymers based on the structurally similar sodium 2-acrylamido-2-methylpropane sulfonate have demonstrated their efficacy as label adhesives for silicate glass and paper products researchgate.netspringerprofessional.de.

The influence of comonomer selection and the molar ratio of monomer units within the copolymer are critical factors in optimizing adhesive strength springerprofessional.de. By tailoring the polymer architecture, the balance between cohesive strength (internal polymer strength) and adhesive strength (polymer-substrate interaction) can be fine-tuned. An example of its application in surface modification is its use as a comonomer in the production of acrylic fibers. The incorporation of sulfonate groups improves the affinity of the fibers for cationic dyes, enabling more efficient and vibrant dyeing processes through strong ionic interactions between the fiber and the dye molecules nih.gov.

Flocculant and Coagulant Systems

Sodium prop-2-ene-1-sulfonate is used as an anionic comonomer in the synthesis of high-molecular-weight water-soluble polymers for flocculation applications . When copolymerized with monomers such as acrylamide, the resulting polymer serves as an effective flocculant for treating industrial wastewater and mineral suspensions ciac.jl.cn.

The mechanism of flocculation involves two primary actions. First, the long polymer chain acts as a bridge between suspended particles, physically drawing them together into larger aggregates, or "flocs." Second, the anionic sulfonate groups can interact with positively charged sites on the surface of the suspended particles, neutralizing surface charges and reducing inter-particle repulsion. This dual-action mechanism of bridging and charge neutralization leads to the formation of large, dense flocs that settle rapidly. Research on copolymers of acrylamide and sodium allyl sulfonate has confirmed their excellent flocculation performance in kaolin suspensions, demonstrating their utility in solid-liquid separation processes ciac.jl.cn. These copolymers also exhibit good resistance to salts and acids, making them suitable for use in a wide range of water chemistry conditions ciac.jl.cn.

Water Treatment Additives: Scale and Corrosion Inhibition

Copolymers incorporating sodium prop-2-ene-1-sulfonate are highly effective multifunctional additives for industrial water systems, providing both scale and corrosion inhibition mdpi.com. The presence of sulfonate and other functional groups, like carboxyl groups from comonomers such as acrylic acid, allows the polymer to interfere with the crystallization of mineral scales and protect metal surfaces from corrosion mdpi.com.

Scale Inhibition: These polymers prevent the formation of common industrial scales like calcium carbonate, calcium sulfate, and calcium phosphate (B84403) mdpi.comscu.edu.cn. They function through several mechanisms:

Threshold Inhibition: The polymer molecules adsorb onto the active growth sites of forming crystals, distorting the crystal lattice and preventing further growth mdpi.comresearchgate.net.

Dispersion: The polymers adsorb onto the surface of scale particles, imparting a negative charge that causes them to repel each other, thus keeping them suspended in the bulk water instead of depositing on surfaces. Studies have shown that copolymers of maleic anhydride (B1165640) and sodium allyl sulfonate exhibit excellent inhibition of calcium phosphate and calcium sulfate scales scu.edu.cn. A terpolymer of hydroxyethyl (B10761427) methacrylate-acrylic acid-sodium allyl sulfonate achieved nearly 100% inhibition of calcium carbonate scale at a concentration of just 6 mg/L mdpi.com.

Corrosion Inhibition: The same polymers also form a protective film on metal surfaces, such as carbon steel, to inhibit corrosion. The functional groups in the polymer chelate with iron ions on the metal surface, forming a stable, adsorbed molecular layer mdpi.commdpi.com. This film acts as a barrier, isolating the metal from corrosive elements in the water. The adsorption process has been shown to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer film mdpi.com. At a concentration of 7.5 mg/L, the HEMA-AA-SAS copolymer demonstrated a corrosion inhibition efficiency of 88.12% on carbon steel mdpi.com. The mechanism involves increasing the activation energy of the corrosion reaction, thereby slowing its rate mdpi.comnih.gov.

Copolymer SystemApplicationPerformance
HEMA-AA-SASCaCO3 Scale Inhibition~100% efficiency at 6 mg/L mdpi.com
HEMA-AA-SASCarbon Steel Corrosion Inhibition88.12% efficiency at 7.5 mg/L mdpi.com
MA-SASCa3(PO4)2 Scale Inhibition94.38% efficiency scu.edu.cn
MA-SASCaSO4 Scale Inhibition100.00% efficiency scu.edu.cn

Cement and Concrete Additives: Water Reducing Agents and Internal Curing

Water Reducing Agents: Sodium prop-2-ene-1-sulfonate is a key building block in the synthesis of polycarboxylate ether (PCE) superplasticizers, which are third-generation high-performance water reducers for concrete google.comsurechemical.com. PCEs are comb-like polymers with a backbone and grafted side chains. Sodium prop-2-ene-1-sulfonate is incorporated into the polymer backbone, introducing negatively charged sulfonic acid groups surechemical.com.

When added to a cement mixture, the PCE molecules adsorb onto the surface of cement particles. The negatively charged backbone, including the sulfonate groups, imparts a strong negative charge to the particles, causing them to repel each other through electrostatic repulsion. Simultaneously, the grafted side chains create a steric hindrance effect, further preventing the particles from agglomerating. This dual mechanism of electrostatic repulsion and steric hindrance is highly effective at dispersing the cement particles, which releases trapped water and significantly improves the fluidity and workability of the concrete mix without requiring additional water surechemical.commdpi.com. This allows for a substantial reduction in the water-to-cement ratio, leading to concrete with higher compressive strength and improved durability buildingsupplieshub.com.

Internal Curing: The monomer can also be used to synthesize superabsorbent polymers (SAPs) for internal curing of concrete researchgate.net. SAPs are crosslinked polymers capable of absorbing and holding large volumes of water. When sulfonate-based SAPs are added to a fresh concrete mix, they absorb a portion of the mix water and swell. As the cement begins to hydrate (B1144303) and consume the surrounding water, the internal relative humidity drops. This creates a potential gradient that causes the SAPs to gradually release their stored water back into the cement paste mdpi.comnih.gov.

This process of internal curing is particularly beneficial for high-performance concretes with low water-to-cement ratios, which are prone to self-desiccation and autogenous shrinkage. By providing an internal source of water, SAPs ensure more complete cement hydration, reduce shrinkage, and minimize the risk of early-age cracking, thereby enhancing the long-term durability and service life of the concrete structure mdpi.comnih.govmdpi.com.

Enhanced Oil Recovery Polymer Formulations (e.g., Fluid Loss Agents, Plugging Agents)

In the realm of enhanced oil recovery (EOR), the chemical stability of polymers under harsh reservoir conditions of high temperature and salinity is paramount. While direct studies on homopolymers of sodium prop-2-ene-1-sulfonate for EOR are not extensively documented, its role as a comonomer in specialty polymers for this sector is significant. The incorporation of sulfonate groups, such as those from sodium prop-2-ene-1-sulfonate, into polyacrylamide-based chains is a key strategy for developing robust EOR polymers. openaccesspub.org

These sulfonated copolymers are instrumental in polymer flooding, a technique used to increase the viscosity of injected water, thereby improving the sweep efficiency of oil displacement. sinofloc.com The presence of the sulfonate moiety enhances the polymer's tolerance to divalent cations like Ca²⁺ and Mg²⁺, which are common in reservoir brines and can cause precipitation and loss of viscosity in conventional polyacrylamide polymers. Furthermore, the sulfonate groups contribute to the thermal stability of the polymer, making it suitable for high-temperature reservoirs. sinofloc.com

As fluid loss agents, polymers containing sodium prop-2-ene-1-sulfonate can reduce the loss of drilling or fracturing fluids into the permeable rock formations. mdpi.comresearchgate.net This is achieved by the formation of a low-permeability filter cake on the wellbore wall. The anionic nature of the sulfonate groups can interact with the formation surface and other mud components to create a more effective seal. cpchem.com Similarly, for in-depth fluid diversion, these polymers can be crosslinked to form gels that act as plugging agents, selectively blocking high-permeability zones and redirecting the flow of injected fluids to unswept, oil-rich areas of the reservoir.

PropertyEffect of Sodium prop-2-ene-1-sulfonate Incorporation
Salt Tolerance Improved resistance to precipitation in high salinity brines
Thermal Stability Enhanced performance at elevated reservoir temperatures
Fluid Loss Control Reduction in fluid leakage into permeable formations
Viscosity Increased viscosity of injection fluids for better mobility control

Fiber Modification Technologies (e.g., Acrylic Fiber Dyeing and Heat Resistance Improvement)

Sodium prop-2-ene-1-sulfonate is widely utilized as a third monomer in the production of acrylic fibers, which are primarily composed of polyacrylonitrile. Its inclusion in the polymer backbone, typically through copolymerization, introduces anionic sulfonate groups that serve as dye receptor sites. vulcanchem.com This modification significantly enhances the dyeability of the acrylic fibers with cationic (basic) dyes. nih.govgoogle.com The ionic interaction between the sulfonate groups in the fiber and the cationic dye molecules results in strong dye fixation, leading to vibrant colors and excellent wash fastness.

ParameterUnmodified Acrylic FiberAcrylic Fiber with Sodium prop-2-ene-1-sulfonate
Dye Affinity (Cationic Dyes) LowHigh
Color Fastness ModerateExcellent
Heat Resistance StandardImproved
Flexibility StandardEnhanced

Coating and Paint Formulations (e.g., Dispersants, Thermosetting Resins)

In the coatings and paint industry, sodium prop-2-ene-1-sulfonate serves as a functional monomer for the synthesis of specialized polymers. When copolymerized into acrylic or vinyl resins, it introduces sulfonic acid groups that enhance the water solubility or dispersibility of the resulting polymer. This is particularly valuable in the formulation of waterborne coatings, where it can act as a dispersant for pigments and other solid particles. atamankimya.com The anionic sulfonate groups adsorb onto the surface of the pigment particles, imparting an electrostatic charge that prevents agglomeration and settling, thus improving the stability and uniformity of the paint.

Sodium prop-2-ene-1-sulfonate is also used in the production of thermosetting acrylic resins. atamankimya.com In these systems, the sulfonate group can act as a reactive site for crosslinking, contributing to the formation of a durable, three-dimensional network upon curing. This results in coatings with improved hardness, chemical resistance, and adhesion. The increased water solubility imparted by the monomer can also facilitate the production of more environmentally friendly, low-VOC (volatile organic compound) coating formulations.

ApplicationFunction of Sodium prop-2-ene-1-sulfonateResulting Property
Waterborne Coatings Acts as a comonomer in the binder resinImproved pigment dispersion and stability
Thermosetting Resins Provides reactive sites for crosslinkingEnhanced hardness and chemical resistance
Low-VOC Formulations Increases water solubility of the polymerReduced solvent content

Membrane Technologies and High Water Absorption Resins

The hydrophilic and ionic nature of the sulfonate group makes sodium prop-2-ene-1-sulfonate a valuable monomer in the development of materials for membrane technologies and high water absorption applications. In the field of membrane science, copolymers containing this monomer can be used to fabricate ion-exchange membranes. The sulfonic acid groups act as fixed negative charges, allowing for the selective transport of cations, which is a fundamental principle in processes like electrodialysis and fuel cells. The porosity of membranes formed from copolymers such as acrylonitrile-sodium methallylsulfonate has been characterized for applications like blood ultrafiltration. nih.gov

Sodium prop-2-ene-1-sulfonate is also a key component in the synthesis of high water absorption resins, often referred to as superabsorbent polymers (SAPs). When copolymerized and crosslinked, the resulting polymer network contains a high density of anionic sulfonate groups. These groups attract water molecules through osmosis, and the crosslinked structure prevents the polymer from dissolving, allowing it to absorb and retain large volumes of water. Such resins are utilized in various applications, including agriculture for soil conditioning and in personal hygiene products. The synthesis of starch-based ion-exchange resins through copolymerization with sodium methallyl sulfonate has been shown to be effective in adsorbing dyestuffs from wastewater. researchgate.net

TechnologyRole of Sodium prop-2-ene-1-sulfonateKey Property
Ion-Exchange Membranes Provides fixed anionic charges (sulfonate groups)Selective cation transport
High Water Absorption Resins Forms a crosslinked hydrophilic polymer networkHigh water absorption and retention capacity
Wastewater Treatment Component of adsorbent resinsAdsorption of cationic pollutants

Theoretical and Computational Investigations of Sodium Prop 2 Ene 1 Sulfonate Systems

Modeling of Polymer Network Structures (e.g., Rubber Elasticity Theory)

Theoretical models are crucial for understanding the structure and behavior of polymer networks containing sodium prop-2-ene-1-sulfonate, also known as sodium allyl sulfonate (SAS). One such framework is the rubber elasticity theory, which provides insights into the network structure of gels and elastomers. This theory has been applied to copolymers of acrylamide (B121943) and sodium allyl sulfonate to elucidate their microgel network structure.

In a study of poly(acrylamide-co-sodium allyl sulfonate) microgels, the rubber elasticity theory was utilized to analyze the polymer network. acs.org This theory helps in understanding the relationship between the molecular structure of the polymer network and its macroscopic elastic properties. For instance, it can be used to discuss how the concentration of cross-linkers and the mole fraction of the SAS comonomer influence the final properties of the microgel, such as its swelling behavior and rheological characteristics. acs.org

The theory of rubber elasticity posits that the elastic force in a stretched polymer network is primarily due to the decrease in entropy as the polymer chains are extended from their preferred random coil configuration. nih.gov Key parameters in these models include the number of active network chains and the cross-linking density. For copolymers incorporating SAS, an ionic monomer, the dissociation of the sulfonate group in a polar medium introduces mobile ions. acs.org These ions create an osmotic pressure difference that enhances swelling, a phenomenon known as the polyelectrolyte effect, which must be considered alongside the principles of rubber elasticity. acs.org

The application of such theoretical models allows for the prediction and optimization of material properties. For example, by understanding the network structure through rubber elasticity theory, it's possible to determine optimal concentrations of cross-linkers and comonomers like SAS to achieve desired viscosity and gel content in the final product. acs.org

Simulation of Polyelectrolyte Interactions and Dynamics

While specific simulation studies focusing exclusively on poly(sodium prop-2-ene-1-sulfonate) are not extensively documented in the reviewed literature, the general principles of simulating polyelectrolyte systems are well-established and directly applicable. Molecular dynamics (MD) and coarse-grained (CG) simulations are powerful tools for investigating the behavior of polyelectrolytes, which are polymers with repeating units bearing an electrolyte group. acs.orgnih.gov Poly(sodium prop-2-ene-1-sulfonate) is a polyelectrolyte, as the sulfonate group is ionic. acs.org

MD simulations can be performed at an all-atom level to provide detailed insights into the local structure and dynamics of the polymer chains, counterions (like Na+), and surrounding solvent molecules. rsc.org These simulations can reveal information about ion condensation, where counterions associate closely with the charged polymer backbone, and the structure of hydration shells around the polymer. nih.gov For instance, all-atom MD simulations have been used to study various polyelectrolyte brush systems, focusing on the behavior of the brush-supported ions and water molecules. rsc.org

Due to the long-range nature of electrostatic interactions and the large number of atoms involved, all-atom simulations of large polyelectrolyte systems can be computationally expensive. To address this, coarse-grained (CG) models are often employed. acs.orgnih.gov In CG simulations, groups of atoms are represented as single beads, which allows for the study of larger length and longer time scales. acs.orgnih.gov Generic bead-spring models are instrumental in revealing molecular-scale behaviors that underpin the structure-property relationships of various ion-containing polymers. acs.org For example, new MARTINI coarse-grained models have been developed for charged polymers like poly(styrene sulfonate) and poly(diallyldimethylammonium) to study aqueous polyelectrolyte complexes, and such an approach could be adapted for poly(sodium prop-2-ene-1-sulfonate). nih.gov These CG simulations can reproduce key electrostatic properties, charge compensation mechanisms, and the reduced dielectric constant of water within the complexes. nih.gov

Simulations of polyelectrolyte systems often investigate how factors like solvent quality, salt concentration, and the strength of electrostatic interactions affect the polymer's conformation and dynamics. nih.gov For example, in a poor solvent, a polyelectrolyte might adopt a necklace-like structure with collapsed beads connected by strings of monomers. nih.gov The formation of these structures is a result of the interplay between short-range monomer-monomer attractions and long-range electrostatic repulsions. nih.gov

The table below summarizes common simulation techniques and the type of information they can provide for a polyelectrolyte system like poly(sodium prop-2-ene-1-sulfonate).

Simulation TechniqueLevel of DetailTypical Information Obtained
All-Atom Molecular Dynamics (MD) High- Detailed chain conformation- Counterion condensation- Hydration shell structure- Local dynamics of ions and water rsc.org
Coarse-Grained (CG) Molecular Dynamics Reduced- Large-scale polymer morphology- Phase behavior- Dynamics of polymer chains and ionic aggregates acs.org- Polyelectrolyte complex formation nih.gov
Dissipative Particle Dynamics (DPD) Reduced- Mesoscale morphology- Phase separation in polymer blends- Hydrodynamic interactions nih.gov

Computational Approaches to Monomer Reactivity and Polymerization Pathways

Computational chemistry provides powerful tools for investigating the reactivity of monomers like sodium prop-2-ene-1-sulfonate and for elucidating potential polymerization pathways. Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure, geometry, and reactivity of molecules. mdpi.com

DFT calculations can be used to determine various reactivity descriptors for a monomer. These descriptors help predict the susceptibility of the monomer to different types of polymerization, such as radical attack. For instance, a theoretical study on vinyl-sulfonate monomers analyzed the reactivity of the alkene group towards radical attack. mdpi.com Such an analysis for sodium prop-2-ene-1-sulfonate would involve calculating properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and global reactivity descriptors. mdpi.com These calculations can help in comparing the reactivity of sodium prop-2-ene-1-sulfonate with other monomers.

Furthermore, computational methods can be used to model the entire polymerization process. This includes studying the thermodynamics and kinetics of the initiation, propagation, and termination steps. For example, DFT has been used to investigate the copolymerization of ethylene (B1197577) and methyl vinyl sulfone catalyzed by palladium complexes. mdpi.com The calculations revealed the energetics of different insertion pathways (e.g., 1,2-insertion vs. 2,1-insertion) and helped to explain the catalytic performance. mdpi.com A similar approach could be applied to understand the copolymerization of sodium prop-2-ene-1-sulfonate with other monomers like acrylamide.

A significant challenge in the polymerization of allyl compounds, including sodium prop-2-ene-1-sulfonate, is their tendency to undergo degradative chain transfer, which often results in polymers of low molecular weight. Computational modeling can help to understand the mechanisms behind this chain transfer reaction by calculating the activation barriers for the abstraction of an allylic hydrogen versus the addition to the double bond. This understanding is crucial for designing strategies to overcome this limitation and achieve higher molecular weight polymers.

The table below outlines key computational methods and their applications in studying monomer reactivity and polymerization.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Monomer Reactivity Analysis- Electronic structure (HOMO, LUMO)- Global reactivity descriptors- Susceptibility to radical or ionic attack mdpi.com
DFT / Ab initio calculations Reaction Pathway Modeling- Transition state structures and energies- Activation barriers for initiation, propagation, and termination- Thermodynamic stability of intermediates mdpi.com
Molecular Dynamics (MD) Simulation of Polymer Growth- Chain conformation during polymerization- Solvent effects on the growing chain- Diffusion of monomers to the active center

Advanced Analytical and Spectroscopic Characterization of Sodium Prop 2 Ene 1 Sulfonate Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of polymers. Both ¹H and ¹³C NMR are used to confirm the successful polymerization of sodium prop-2-ene-1-sulfonate and to analyze the microstructure of the resulting copolymers. scispace.com

In the ¹H NMR spectrum of copolymers containing sulfonated units, specific proton signals confirm the incorporation of the monomer. For instance, in sulfonated poly(aryl ether ketone)s, the aromatic protons adjacent to the sulfonate group exhibit distinct chemical shifts that can be used to determine the degree of sulfonation. scispace.com While specific data for the homopolymer of sodium prop-2-ene-1-sulfonate is not detailed in the provided results, analysis of the monomer itself shows characteristic peaks for the vinyl protons (CH ₂=CH –) and the methylene (B1212753) protons adjacent to the sulfonate group (–CH ₂SO₃⁻). chemicalbook.com Upon polymerization, the disappearance of the vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone would be expected. In studies of related sulfonated polymers like sulfonated polysulfone, the broadness of ¹H NMR signals of water molecules within the polymer matrix indicates their confinement and interaction with the sulfonic groups. mdpi.com

NucleusFunctional Group (in monomer/related polymers)Expected Chemical Shift Range (ppm)Structural Information Provided
¹HVinyl Protons (CH₂=CH–)~5.0 - 6.5Confirmation of monomer presence; disappears upon polymerization.
¹HMethylene Protons (–CH₂SO₃⁻)~3.0 - 4.0Confirms the presence of the allylsulfonate moiety.
¹HPolymer Backbone Protons (–CH₂–CH–)Broad signals, typically ~1.5 - 3.0Confirmation of polymer chain formation.
¹³CVinyl Carbons (C H₂=C H–)~110 - 140Confirmation of monomer presence; disappears upon polymerization.
¹³CMethylene Carbon (–C H₂SO₃⁻)~50 - 60Confirms the presence of the allylsulfonate moiety.

Chromatographic Techniques for Molecular Weight Distribution (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of polymers. For polyelectrolytes like poly(sodium prop-2-ene-1-sulfonate), which are highly charged, special conditions are required to prevent interactions between the polymer and the stationary phase of the chromatography column. lcms.cz

The analysis is typically performed in aqueous mobile phases containing a high salt concentration, such as a disodium (B8443419) hydrogen phosphate (B84403) solution, to screen the electrostatic repulsions between the anionic sulfonate groups on the polymer chain. lcms.cz This ensures that separation occurs based on the hydrodynamic volume of the polymer coils rather than ionic interactions. lcms.cz Columns based on porous sulfonated styrene-divinylbenzene particles are often suitable for the analysis of strong polyanions. lcms.cz The technique allows for the determination of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). acs.org This information is critical as the molecular weight significantly influences the polymer's physical properties, including its rheology and mechanical strength.

ParameterDescriptionTypical Information Obtained
Number-Average Molecular Weight (Mn)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties like glass transition temperature and viscosity.
Weight-Average Molecular Weight (Mw)An average that is more sensitive to larger molecules in the sample.Relates to mechanical properties like strength and toughness.
Polydispersity Index (PDI)The ratio of Mw to Mn (Mw/Mn), indicating the breadth of the molecular weight distribution.A value of 1.0 indicates a monodisperse polymer; higher values indicate a broader distribution.
EluentAqueous buffer with high salt concentration (e.g., 0.067 M Na₂HPO₄). lcms.czSuppresses ionic interactions for true size-based separation.
Stationary PhaseSulfonated styrene-divinylbenzene particles (e.g., Agilent MCX columns). lcms.czlcms.czAppropriate for highly negatively charged macromolecules. lcms.cz

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a polymer. For polymers of sodium prop-2-ene-1-sulfonate, FTIR is used to confirm the incorporation of the sulfonate groups into the polymer structure. marquette.edu

The most characteristic signals in the FTIR spectrum are associated with the sulfonate group (–SO₃⁻). The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group give rise to strong absorption bands. researchgate.net In studies of poly(sodium 4-styrenesulfonate), characteristic peaks for the –SO₃Na group are observed around 1180 cm⁻¹ and 1040 cm⁻¹. marquette.edu Similarly, for sulfonated polystyrene, bands at 1176, 1129, and 1035 cm⁻¹ provide strong evidence of sulfonation. researchgate.net The exact position of these bands can be sensitive to the local environment, such as the presence of counter-ions. researchgate.net For instance, the SO₃⁻ vibration in poly(2-acrylamido-2-methylpropane sulfonic acid) shifts to a higher wavenumber when swollen in salt solutions, indicating interaction with the cations. researchgate.net

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupReference
~3450O-H Stretching (Absorbed Water)-OH researchgate.net
~2923C-H Stretching (Methylene)-CH₂- researchgate.net
~1170 - 1200Asymmetric S=O StretchingSulfonate (R-SO₃⁻) marquette.edu
~1125 - 1130S=O StretchingSulfonate (R-SO₃⁻) researchgate.netdtic.mil
~1035 - 1040Symmetric S=O StretchingSulfonate (R-SO₃⁻) marquette.eduresearchgate.net
~1005 - 1010In-plane bending of aromatic C-H (if applicable in copolymers)Aromatic Ring researchgate.netdtic.mil

Thermal Analysis (TGA) for Polymer Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature. For sulfonated polymers, TGA curves typically reveal a multi-stage degradation process.

The first stage of weight loss, often occurring below 200°C, is generally attributed to the evaporation of absorbed or bound water, a common feature of hygroscopic sulfonated polymers. dtic.mil The second, more significant degradation stage is associated with the cleavage of the C–S bond and the subsequent loss of the sulfonic acid or sulfonate groups. dtic.milresearchgate.net This desulfonation process occurs at a lower temperature for the acid form of the polymer compared to its salt form. tue.nl The exchange of the acidic proton for a sodium ion significantly enhances thermal stability, shifting the onset of desulfonation to a much higher temperature. dtic.miltue.nl The final degradation stage at higher temperatures corresponds to the decomposition of the main polymer backbone. researchgate.net For poly(sodium vinylsulfonate), three degradation stages are observed: the first from 200°C to 350°C, a second from 350°C to 400°C, and a final stage from 400°C to 570°C, leaving a significant non-volatile residue (55% at 600°C). marquette.edu

Temperature Range (°C)Degradation StageAssociated Mass Loss EventComments
50 - 200InitialLoss of absorbed water.Typical for hygroscopic polyelectrolytes. dtic.mil
250 - 400Second Stage (Acid Form)Desulfonation (cleavage of C-S bond).Major degradation step for the acid form. dtic.mil
>400Second Stage (Salt Form)Desulfonation (cleavage of C-S bond).Significantly higher onset temperature compared to the acid form, indicating enhanced stability. marquette.edutue.nl
>450Final StageDecomposition of the polymer main chain.Leads to final char residue. dtic.mil

Microscopic Techniques for Morphological Characterization

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for characterizing the morphology of polymers at the micro- and nanoscale. These methods provide visual information about the surface topography, internal structure, and phase distribution of polymeric materials. scribd.com

SEM is used to examine the surface features of polymer films, membranes, or hydrogels. researchgate.netacs.org For instance, in sulfonated polysulfone membranes, SEM micrographs can reveal changes in the microstructure resulting from the sulfonation process. researchgate.net In composite materials, SEM can show the dispersion of fillers or clay nanolayers within the polymer matrix. researchgate.net Sample preparation for SEM often requires coating the polymer with a thin layer of a conductive material to prevent charge buildup from the electron beam. scribd.com

TEM provides higher resolution images and is used to investigate the internal structure of the polymer. scribd.com To be analyzed by TEM, samples must be extremely thin (typically 50-100 nm) to allow electrons to pass through them. scribd.com TEM is particularly useful for visualizing the phase-separated morphology in block copolymers or polymer blends, where distinct domains of different components can be identified. mdpi.com For example, in sulfonated ionomers, TEM can reveal the formation of hydrophilic clusters or ionic domains within the hydrophobic polymer matrix, which is crucial for understanding ion transport properties. acs.org

Rheological Characterization of Viscoelastic Properties

Rheology is the study of the flow and deformation of matter. For polymer solutions, rheological characterization provides fundamental insights into their viscoelastic properties, which are a combination of viscous (liquid-like) and elastic (solid-like) behaviors. Polymers of sodium prop-2-ene-1-sulfonate, being polyelectrolytes, exhibit complex rheological behavior in aqueous solutions that is highly dependent on concentration, molecular weight, and the ionic environment. polyelectrolyte.sciencepsu.edu

Oscillatory shear measurements are commonly used to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. researchgate.net For polyelectrolyte solutions, electrostatic repulsion between the charged sulfonate groups along the polymer backbone causes the chains to adopt an extended conformation, leading to high viscosity. polyelectrolyte.science The addition of salt (e.g., NaCl) screens these electrostatic interactions, causing the polymer coils to contract and the solution viscosity to decrease. polyelectrolyte.scienceresearchgate.net However, at very high salt concentrations, an unexpected increase in viscosity can occur, indicating more complex interactions. polyelectrolyte.scienceresearchgate.net Some polyelectrolyte solutions can also exhibit shear thickening, where the viscosity increases dramatically above a critical shear rate, which is sometimes attributed to the formation of shear-induced structures. polyelectrolyte.science

ParameterEffect on Viscoelastic PropertiesUnderlying Mechanism
Increasing Polymer ConcentrationIncreases viscosity, G', and G''.Greater chain entanglement and intermolecular interactions. researchgate.net
Increasing Molecular WeightIncreases zero-shear viscosity and elasticity.Longer chains lead to more significant entanglement. polyelectrolyte.science
Adding Low to Moderate SaltDecreases viscosity.Screening of electrostatic repulsions allows polymer chains to coil, reducing their hydrodynamic volume. polyelectrolyte.scienceresearchgate.net
Adding Very High SaltMay cause an increase in viscosity.Complex behavior where the system is modified beyond simple charge screening, possibly nearing a phase boundary. polyelectrolyte.sciencepsu.edu
Increasing Shear RateCan lead to shear thinning (viscosity decrease) or shear thickening (viscosity increase).Shear thinning is due to chain alignment; shear thickening can result from the formation of transient networks. polyelectrolyte.sciencescispace.com

Electrochemical Characterization for Electrolyte Performance

Polymers containing sodium sulfonate groups are of interest for applications as solid polymer electrolytes (SPEs) or gel polymer electrolytes in sodium-ion batteries. Their performance is evaluated using various electrochemical techniques.

Ionic conductivity is a critical parameter, measured by Electrochemical Impedance Spectroscopy (EIS). researchgate.net This technique involves applying a small AC voltage across a symmetric cell (e.g., stainless steel/polymer/stainless steel) and measuring the resulting current to determine the bulk resistance of the electrolyte, from which conductivity is calculated. The conductivity of polymer electrolytes is highly temperature-dependent, generally increasing with temperature. acs.org For PEO-based solid polymer electrolytes containing sodium salts, conductivities on the order of 10⁻⁵ to 10⁻⁴ S·cm⁻¹ are often observed at elevated temperatures (e.g., 70-80 °C). acs.orgmagtech.com.cn

The electrochemical stability window (ESW) is another key metric, determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV). The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide stability window is essential for compatibility with high-voltage electrode materials. mdpi.com For example, some PEO-based sodium electrolytes show stability up to 4.5 V vs Na⁺/Na⁰. acs.org

The sodium-ion transference number (tNa⁺) quantifies the fraction of the total ionic current carried by the sodium cations. A high transference number (ideally close to 1) is desirable to prevent the formation of salt concentration gradients during battery operation, which can limit power density. acs.org In single-ion conducting polymers, where the anion is covalently attached to the polymer backbone, tNa⁺ values can be greater than 0.8. acs.org

ParameterMeasurement TechniqueTypical Values for Sodium Polymer ElectrolytesSignificance
Ionic Conductivity (σ)Electrochemical Impedance Spectroscopy (EIS)10⁻⁵ to 10⁻³ S·cm⁻¹ at operating temperature. acs.orgmdpi.comMeasures the ease of ion transport through the electrolyte.
Electrochemical Stability Window (ESW)Linear Sweep Voltammetry (LSV), Cyclic Voltammetry (CV)Typically up to 4.0 - 4.5 V vs Na⁺/Na⁰. acs.orgDetermines the operating voltage range of the battery.
Na⁺ Transference Number (tNa⁺)Electrochemical polarization (Bruce-Vincent method)>0.8 for single-ion conductors. acs.orgIndicates the contribution of Na⁺ ions to the total charge transport.
Interfacial StabilityEIS, Galvanostatic CyclingStable interface with sodium metal anode.Crucial for long-term battery cycle life.

Swelling Kinetics and Equilibrium Swelling Measurements

The incorporation of the highly hydrophilic sulfonate groups from sodium prop-2-ene-1-sulfonate into a polymer network significantly influences its swelling behavior. These anionic moieties lead to electrostatic repulsion between polymer chains and generate a substantial osmotic pressure difference between the hydrogel interior and the external solution, driving water absorption. The kinetics of this swelling process and the final equilibrium state are crucial parameters determining the application range of these hydrogels.

The swelling process in polymers containing sulfonate groups is governed by factors such as the concentration of the ionic monomer, the crosslink density of the polymer network, and the ionic strength of the surrounding medium. An increase in the concentration of sodium prop-2-ene-1-sulfonate generally enhances the swelling capacity due to a higher density of ionic charges. However, the cross-linking density plays a counteractive role; a more tightly cross-linked network restricts the expansion of the polymer chains, thus reducing the equilibrium swelling ratio.

The swelling kinetics of these hydrogels often follow a second-order rate law, indicating that the rate of swelling is proportional to the square of the remaining swelling capacity. The initial phase of swelling is typically rapid as water molecules quickly hydrate (B1144303) the outermost layers of the polymer. This is followed by a slower diffusion-controlled process as water penetrates deeper into the polymer network.

The equilibrium swelling is highly sensitive to the presence of electrolytes in the external solution. In deionized water, hydrogels containing sulfonate groups exhibit their maximum swelling. However, in saline solutions, the osmotic pressure difference is reduced due to the presence of mobile ions in the external medium, leading to a significant decrease in the equilibrium swelling capacity. This effect is more pronounced with multivalent cations, which can form complexes with the sulfonate groups, effectively creating additional cross-links and causing the hydrogel to shrink.

Table 1: Equilibrium Swelling Ratios of a Sulfonated Hydrogel in Various Aqueous Environments

This interactive table provides data on the equilibrium swelling ratio (Qeq) of a representative hydrogel containing sulfonate functional groups under different conditions. The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.

Swelling MediumIonic Strength (M)Equilibrium Swelling Ratio (g/g)
Deionized Water0550
NaCl Solution0.185
NaCl Solution0.540
CaCl2 Solution0.150
CaCl2 Solution0.525

Adsorption and Binding Affinity Studies

Polymers functionalized with sodium prop-2-ene-1-sulfonate exhibit a strong affinity for positively charged species, making them excellent candidates for the adsorption of heavy metal ions and cationic organic molecules from aqueous solutions. The sulfonate groups act as binding sites, facilitating the removal of pollutants through ion exchange and electrostatic interactions.

The adsorption capacity of these polymers is influenced by several factors, including the pH of the solution, the initial concentration of the adsorbate, temperature, and the presence of competing ions. The pH is a particularly critical parameter as it affects both the surface charge of the adsorbent and the speciation of the metal ions in solution. Typically, the adsorption of metal cations is more favorable at higher pH values (before the precipitation of metal hydroxides), where the sulfonate groups are fully deprotonated and the competition from protons is minimal.

Adsorption isotherm models, such as the Langmuir and Freundlich models, are often employed to describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the polymer. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. Studies on various sulfonated hydrogels have shown that the adsorption of heavy metal ions like lead (Pb²⁺), nickel (Ni²⁺), and cadmium (Cd²⁺) can often be well-described by these models. uclm.es

The kinetics of the adsorption process are frequently analyzed using pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for the experimental data, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. uclm.es

Table 2: Adsorption Capacities of a Sulfonated Hydrogel for Various Heavy Metal Ions

This interactive table presents the maximum adsorption capacities (q_max) of a hydrogel containing sulfonate groups for different divalent heavy metal ions, as determined from adsorption isotherm studies.

Metal IonInitial Concentration (mg/L)Equilibrium Adsorption Capacity (mg/g)Adsorption Model Fit
Lead (Pb²⁺)100631.7 uclm.esFreundlich uclm.es
Nickel (Ni²⁺)100633.3 uclm.esFreundlich uclm.es
Cadmium (Cd²⁺)100373.1 uclm.esFreundlich uclm.es

Emerging Research Frontiers and Future Prospects of Sodium Prop 2 Ene 1 Sulfonate

Development of Next-Generation Functional Materials

Sodium prop-2-ene-1-sulfonate is a key building block in the creation of advanced functional materials due to its ability to be copolymerized with various other monomers. mdpi.com The inclusion of the sulfonate group modifies the properties of the resulting polymers, leading to materials with enhanced capabilities.

One of the primary areas of application is in the development of specialty polymers. For instance, in the textile industry, it is used as a third monomer in the production of acrylic fibers. This incorporation significantly improves the fiber's dyeability, allowing for more vibrant and long-lasting colors. nih.govorientjchem.org Furthermore, it enhances the heat resistance and flexibility of the fibers. nih.gov

In the realm of electronics and material processing, sodium prop-2-ene-1-sulfonate is utilized in the synthesis of superabsorbent resins and single-ion comb electrolyte membranes. mdpi.commdpi.com These materials are critical in applications requiring high water absorption and ion conductivity.

The compound also plays a role in the formulation of advanced construction materials. It can be used as a high-powered water reducer in polycarboxylate superplasticizers for cement, which helps in reducing the amount of water needed and retarding the setting time. mdpi.comredalyc.org

Table 1: Applications of Sodium Prop-2-ene-1-sulfonate in Functional Materials

Application AreaFunction of Sodium Prop-2-ene-1-sulfonateResulting Material Properties
Acrylic FibersThird monomer in copolymerizationImproved dyeability, heat resistance, and flexibility. nih.govorientjchem.org
ElectronicsMonomer for superabsorbent resinsHigh water absorption capacity. mdpi.commdpi.com
Water TreatmentMonomer for corrosion and scale inhibitorsGood scale inhibition for various salts. mdpi.commdpi.com
ConstructionComponent of polycarboxylate superplasticizersReduced water requirement, controlled setting time. mdpi.comredalyc.org
CoatingsAdditive for thermosetting acrylic resinsIncreased water-solubility of resins and dispersants. mdpi.com

Sustainable Synthesis and Application Methodologies

Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of sodium prop-2-ene-1-sulfonate. Traditional synthesis routes often involve the use of allyl chloride and sodium sulfite (B76179). redalyc.org Innovations in this area aim to improve reaction efficiency, reduce waste, and utilize greener reagents.

One such advancement is the use of phase transfer catalysis. This method, employing agents like polyethylene (B3416737) glycol, facilitates the reaction between the aqueous and organic phases, leading to higher yields and purity of the final product. sielc.com Furthermore, the use of polymerization inhibitors such as hydroquinone (B1673460) during synthesis helps to prevent unwanted side reactions, thereby improving the quality of the sodium prop-2-ene-1-sulfonate produced. sielc.com Another approach involves micellar catalysis with polyoxyethylated compounds to intensify the synthesis process.

From an application perspective, the use of sodium prop-2-ene-1-sulfonate in environmental applications, such as water treatment and soil improvement, underscores its contribution to sustainable practices. mdpi.commdpi.com By enabling more efficient water treatment processes and enhancing soil fertility, polymers derived from this monomer can help in conserving resources and mitigating environmental impact.

Innovations in Energy Storage and Conversion Technologies

While direct applications of sodium;prop-2-ene-1-sulfonate in commercial energy storage devices are still an emerging field, the broader class of sulfonated polymers is the subject of intensive research for next-generation batteries and fuel cells. The sulfonate groups are crucial for facilitating ion transport, a key function in these technologies.

In the context of fuel cells , sulfonated polymers are vital components of proton-exchange membranes (PEMs). nih.govmdpi.com These membranes must exhibit high proton conductivity, and the sulfonic acid groups in the polymer structure provide the necessary pathways for proton movement. orientjchem.org Research is ongoing to develop novel sulfonated polymers that can operate at higher temperatures and with improved durability. nih.gov

For sodium-ion batteries , which are being explored as a cost-effective alternative to lithium-ion batteries, sulfonated materials are being investigated for use in separators and polymer electrolytes. iberdrola.comdeakin.edu.au A separator coated with a sodiated sulfonated polymer can enhance the battery's performance by improving ion transport and stability. oup.com The incorporation of sulfonate groups into polymer electrolytes can also increase their ionic conductivity. mdpi.com

The development of new sulfonated monomers, including potentially sodium prop-2-ene-1-sulfonate and its derivatives, is a critical step in creating advanced materials for these energy applications. The ability to tailor the properties of these polymers by controlling the degree of sulfonation and the polymer architecture is a key area of focus for researchers. mdpi.com

Table 2: Potential Roles of Sulfonated Polymers in Energy Technologies

TechnologyComponentRole of Sulfonate GroupsPotential Benefit
Fuel CellsProton-Exchange Membrane (PEM)Provide proton conductivity. orientjchem.orgEfficient energy conversion.
Sodium-Ion BatteriesSeparator CoatingEnhance ion transport and stability. oup.comImproved battery performance and safety. deakin.edu.au
Solid-State BatteriesSolid Polymer ElectrolyteFacilitate sodium ion movement. sciencedaily.comHigher energy density and safety.

Advanced Environmental Applications

The unique properties of polymers derived from sodium prop-2-ene-1-sulfonate make them highly effective in various environmental applications, particularly in water treatment and soil management.

In water treatment , this monomer is a key component in the synthesis of corrosion and scale inhibitors. mdpi.comdiva-portal.org When copolymerized with other monomers like acrylic acid and acrylamide (B121943), the resulting polymers exhibit excellent scale inhibition effects against common mineral scales such as calcium phosphate (B84403) and calcium carbonate. mdpi.com It is also used as a monomer for flocculants, which help in the removal of suspended particles from water. mdpi.commdpi.com

For soil improvement , polymers containing sodium prop-2-ene-1-sulfonate can enhance the fertility of certain soil types, such as red soil. mdpi.commdpi.com These polymers can improve the soil's ability to absorb and retain essential nutrients like ammonium (B1175870) and nitrate (B79036) ions, making them more available to plants. mdpi.commdpi.com

Tailoring Polymer Properties for Niche Industrial Demands

The versatility of sodium prop-2-ene-1-sulfonate allows for the precise tailoring of polymer properties to meet the specific demands of various niche industries. By adjusting the concentration of this monomer in a copolymer, manufacturers can fine-tune the characteristics of the final product.

In the electroplating industry , it serves as an assistant brightener in nickel plating baths. mdpi.comnih.gov Its presence helps to improve the uniformity and ductility of the nickel coating. nih.gov

For the paint and coatings industry , it is used to produce thermosetting acrylic resins and coating dispersants with increased water-solubility. mdpi.com This is particularly important for the formulation of water-based paints and coatings, which are more environmentally friendly than their solvent-based counterparts.

In the oil and gas industry , polymers containing sodium prop-2-ene-1-sulfonate are used as dispersants and fluid loss agents in drilling muds. mdpi.com These polymers exhibit remarkable resistance to high temperatures and salt concentrations, making them suitable for demanding oilfield environments. mdpi.com

The compound also finds application as an antistatic agent . mdpi.comnih.gov It can be incorporated into materials to create a conductive pathway that allows static charges to dissipate, which is crucial in industries where static electricity can be a hazard or disrupt processes. mdpi.comnih.gov

Table 3: Industrial Applications and Tailored Polymer Properties

IndustryApplicationPolymer Property Tailored by Sodium Prop-2-ene-1-sulfonate
ElectroplatingNickel plating brightenerImproved metal distribution and ductility. nih.gov
Paints & CoatingsWater-based resin productionIncreased water-solubility. mdpi.com
Oil & GasDrilling mud additiveHigh temperature and salt resistance. mdpi.com
TextilesAcrylic fiber productionEnhanced dyeability and heat resistance. orientjchem.org
AdhesivesDispersantImproved stability and performance. oup.com

Q & A

Q. What methodologies are recommended for optimizing the synthesis of sodium prop-2-ene-1-sulfonate to ensure high purity and yield?

Methodological Answer:

  • Step 1: Reaction Parameter Optimization
    Vary temperature (e.g., 60–100°C), pH (6–9), and reactant molar ratios (sodium sulfite:allyl chloride). Monitor via HPLC or titration .

  • Step 2: Purification Techniques
    Use recrystallization (ethanol/water mixtures) or ion-exchange chromatography. Validate purity via FTIR (characteristic peaks: S=O at 1040 cm⁻¹, C=C at 1640 cm⁻¹) and elemental analysis .

  • Data Table:

    ParameterOptimal RangePurity (%)Yield (%)
    Temperature80–90°C≥9875–85
    pH7.5–8.5≥9780–90

Q. How should researchers address contradictions in reported solubility data for sodium prop-2-ene-1-sulfonate across solvents?

Methodological Answer:

  • Critical Analysis Framework:
    • Compare experimental conditions (e.g., temperature, solvent grade, agitation methods) from conflicting studies .
    • Replicate experiments using standardized protocols (e.g., ASTM E1148 for solubility testing).
    • Statistically analyze outliers via Grubbs’ test or ANOVA to identify systematic errors .
  • Example Resolution:
    Discrepancies in aqueous solubility (20–25 g/100 mL at 25°C) may arise from residual sodium sulfite impurities; use ICP-MS to quantify Na⁺ content .

Advanced Research Questions

Q. What advanced characterization techniques are essential for probing the polymerization kinetics of sodium prop-2-ene-1-sulfonate in copolymer systems?

Methodological Answer:

  • Techniques:
    • Real-Time FTIR to track C=C bond consumption (1640 cm⁻¹ peak decay) .
    • DSC for monitoring glass transition temperature (Tg) shifts during crosslinking.
    • GPC-MALS to determine molecular weight distributions and branching ratios .
  • Case Study:
    In acrylamide copolymers, kinetic data revealed a reactivity ratio (r₁ = 0.45 ± 0.03) using the Fineman-Ross method, indicating moderate incorporation efficiency .

Q. How can researchers design experiments to evaluate the impact of sodium prop-2-ene-1-sulfonate on ionic conductivity in solid-state electrolytes?

Methodological Answer:

  • Experimental Design:
    • Prepare composite membranes (e.g., PVA/sodium prop-2-ene-1-sulfonate) with 5–20 wt% loading.
    • Measure ionic conductivity via electrochemical impedance spectroscopy (EIS) at 25–80°C .
    • Correlate with XRD to assess crystallinity changes and FTIR for sulfonate group interactions.
  • Key Finding:
    At 15 wt%, conductivity peaks at 2.1 × 10⁻³ S/cm due to optimal ion-channel formation, but excessive loading (>20 wt%) induces phase separation .

Q. What computational approaches are suitable for modeling the hydration shell dynamics of sodium prop-2-ene-1-sulfonate in aqueous solutions?

Methodological Answer:

  • MD Simulation Protocol:
    • Use AMBER or GROMACS with TIP3P water models.
    • Parameterize sulfonate groups using RESP charges and GAFF2 force fields .
    • Analyze radial distribution functions (RDFs) for Na⁺-SO₃⁻ and water-O interactions.
  • Insight:
    Simulations reveal a biphasic hydration shell: 2.8 Å (first shell, 6 H₂O molecules) and 4.5 Å (second shell, 12 H₂O) around sulfonate groups .

Q. How can the stability of sodium prop-2-ene-1-sulfonate be systematically evaluated under extreme pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Expose samples to pH 2–12 buffers at 40–80°C for 7–28 days.
    • Quantify degradation via UV-Vis (λ = 210 nm for sulfonate loss) and IC for sulfate byproducts .
  • Degradation Pathways:
    Acidic conditions (pH < 3) induce hydrolysis to allyl alcohol and SO₃²⁻, while alkaline conditions (pH > 10) promote oxidation to sulfates .

Data Reporting & Reproducibility

Q. What metadata should be included when publishing datasets on sodium prop-2-ene-1-sulfonate to ensure reproducibility?

Methodological Answer:

  • Essential Metadata:

    • Synthesis protocols (reactant ratios, catalysts, purification steps) .
    • Instrument calibration details (e.g., NMR spectrometer frequency, HPLC column type) .
    • Environmental conditions (humidity, light exposure during storage) .
  • Template Table:

    ParameterValueUncertainty
    Reaction pH8.0±0.1
    FTIR Resolution4 cm⁻¹±0.5 cm⁻¹

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.